molecular formula C19H26N2O4S2 B1593407 sFRP-1 Inhibitor CAS No. 915754-88-0

sFRP-1 Inhibitor

Katalognummer B1593407
CAS-Nummer: 915754-88-0
Molekulargewicht: 410.6 g/mol
InChI-Schlüssel: BHFFSIFXFHJJNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The sFRP-1 Inhibitor, also known as Wnt Pathway Activator IV, N-(3-(Dimethylamino)propyl)-2-ethyl-5-(phenylsulfonyl)benzenesulfonamide, or Secreted Frizzled Related Protein-1 Inhibitor, is a small molecule that controls the biological activity of sFRP-1 . It is primarily used for Activators/Inducers applications .


Molecular Structure Analysis

The empirical formula of the sFRP-1 Inhibitor is C19H26N2O4S2 . It has a molecular weight of 410.55 .


Chemical Reactions Analysis

The sFRP-1 Inhibitor counteracts the antagonizing effect of SARP-2/sFRP-1 (secreted frizzled related protein-1) against Wnt-3/frizzled interaction and Wnt-3/frizzled-stimulated cellular functions .


Physical And Chemical Properties Analysis

The sFRP-1 Inhibitor is an oil form substance . It is clear in color and has a solubility of 5 mg/mL in DMSO . It can be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Role in Osteoporosis and Bone-Related Disorders

sFRP-1 inhibitors, such as iminooxothiazolidines and diarylsulfone sulfonamides, have shown potential in treating osteoporosis and other bone-related disorders. The inhibition of sFRP-1 positively impacts osteoblast proliferation, differentiation, and activity, potentially leading to improved bone mineral density, quality, and strength (Shi et al., 2009); (Gopalsamy et al., 2008).

Wnt Pathway Modulation

sFRP-1 inhibitors, including diphenylsulfonyl sulfonamides, modulate the Wnt pathway, which is essential for various biological processes including embryonic development and cancer progression. They act by inhibiting the endogenous antagonist sFRP-1, thereby facilitating Wnt/beta-catenin canonical signaling (Moore et al., 2009); (Bhat et al., 2007).

Cardiovascular and Metabolic Diseases

sFRP-1 inhibitors have implications in cardiovascular and metabolic diseases. The FrzA gene, also known as sFRP-1, plays a role in reducing myocardial infarction area, ventricular remodeling, and improving cardiac function (Yi-tong, 2012). sFRPs, including sFRP-1, are involved in the pathogenesis of metabolic diseases like obesity and type 2 diabetes mellitus (Guan et al., 2021).

Cancer Research

In cancer research, sFRP-1 has been identified as a tumor suppressor in various cancers, where its expression is often altered. sFRP-1 inhibitors have been researched for their potential therapeutic implications in oncology, particularly in the context of their interaction with the Wnt signaling pathway (Vincent & Postovit, 2017); (Martin-Manso et al., 2011).

Chondrogenesis and Stem Cell Research

sFRP-1 inhibitors are also involved in the chondrogenesis of human mesenchymal stem cells (hMSCs), influencing early chondrogenesis and potentially playing a role in cartilage tissue engineering (Im & Quan, 2010).

Safety And Hazards

The sFRP-1 Inhibitor should be handled in accordance with good industrial hygiene and safety practice . It is recommended to protect it from light and store it in a cool place .

Zukünftige Richtungen

The sFRP-1 Inhibitor has been found to be involved in the pathogenesis of a variety of metabolic diseases, which has led to extensive interest in sFRPs . Future research could focus on advancing sFRP-1 as a promising cancer biomarker . The potential future use of sFRPs as disease biomarkers and therapeutic targets has also been suggested .

Eigenschaften

IUPAC Name

5-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFFSIFXFHJJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648874
Record name 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sFRP-1 Inhibitor

CAS RN

915754-88-0
Record name 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sFRP-1 Inhibitor
Reactant of Route 2
Reactant of Route 2
sFRP-1 Inhibitor
Reactant of Route 3
Reactant of Route 3
sFRP-1 Inhibitor
Reactant of Route 4
Reactant of Route 4
sFRP-1 Inhibitor
Reactant of Route 5
Reactant of Route 5
sFRP-1 Inhibitor
Reactant of Route 6
sFRP-1 Inhibitor

Citations

For This Compound
21
Citations
A Gopalsamy, M Shi, B Stauffer, R Bahat… - Journal of medicinal …, 2008 - ACS Publications
… Treatment with sFRP-1 inhibitor could increase bone mass and decrease the risk of … SFRP-1 inhibitor hit identified from HTS. … sFRP-1 inhibitor activity of diphenylsulfone derivatives …
Number of citations: 51 pubs.acs.org
M Shi, B Stauffer, R Bhat, J Billiard… - Bioorganic & medicinal …, 2009 - Elsevier
… Thus, an sFRP-1 inhibitor has the potential to be a novel osteogenic agent, since it would prolong the life of osteoblasts and therefore allow these cells to produce more bone. …
Number of citations: 13 www.sciencedirect.com
J Liu, X Zheng, C Zhang, C Zhang, P Bu - Frontiers in Pharmacology, 2021 - frontiersin.org
… Next, in order to further explore the role of sFRP-1, we used the sFRP-1 inhibitor way316606. Interestingly, western blot analysis revealed that the expression of β-catenin in way316606-…
Number of citations: 20 www.frontiersin.org
N Rai, E Arteaga-Solis, M Goldklang… - American Journal of …, 2022 - atsjournals.org
… Similar findings were observed in WT mice treated with SFRP-1 inhibitor, WAY316606. Alveolar macrophages from sensitized SFRP-1 −/− mice demonstrated reduced alternative …
Number of citations: 3 www.atsjournals.org
N Rai, E Arteaga-Solis, J Sonett… - B62. ASTHMA …, 2019 - atsjournals.org
… asthma models treated with an SFRP-1 inhibitor have decreased inflammatory cells in their … inflammatory conditions upon treatment with the SFRP-1 inhibitor WAY 316606. Initial in vivo …
Number of citations: 0 www.atsjournals.org
WJ Moore, JC Kern, R Bhat, TJ Commons… - Journal of medicinal …, 2009 - ACS Publications
… While the EC 50 values could be used for comparison of functional activity, the concentration of the sFRP-1 inhibitor that produced a constant fold-induction was also monitored as a …
Number of citations: 80 pubs.acs.org
DE Komatsu, SJ Warden - Journal of cellular biochemistry, 2010 - Wiley Online Library
… This was followed by a more detailed study that characterized an optimized sFRP-1 inhibitor, WAY-316606, and revealed it to have good potency and selectivity for sFRP-1, as well as …
Number of citations: 82 onlinelibrary.wiley.com
K Meszaros, A Patocs - Molecules, 2020 - mdpi.com
… Another Wnt-inhibitor, sFRP-1, also plays a role in hair loss: WAY-316606, an sFRP-1 inhibitor, enhanced hair shaft production, hair shaft keratin expression and inhibited spontaneous …
Number of citations: 25 www.mdpi.com
X Li, BBC Peters, M Tan, L He, J Yang… - Asian Journal of …, 2022 - Wiley Online Library
… As last, the developed protocol was applied in the synthesis of diaryl sulfone 3 tx that was previously reported as a sFRP-1 inhibitor (… b) Application in the synthesis of a sFRP-1 inhibitor. …
Number of citations: 2 onlinelibrary.wiley.com
QQ Han, Y Du, PS Yang - Future medicinal chemistry, 2013 - Future Science
Although several methods have been used in bone regeneration medicine, current methods still have many limitations. The tissue used for autogenous bone graft is limited and allograft …
Number of citations: 32 www.future-science.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.